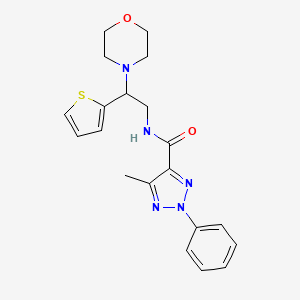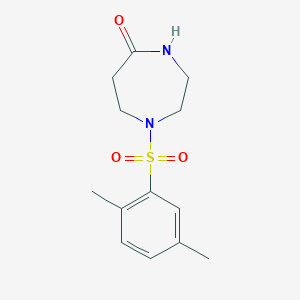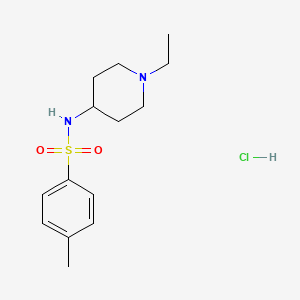
2-(2,6-dimethylmorpholin-4-yl)-N-(2,6-dimethylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-dimethylmorpholin-4-yl)-N-(2,6-dimethylphenyl)propanamide, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a propanamide derivative that has been synthesized using a specific method, which will be discussed in This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. Additionally, this paper will explore the future directions for research on DMPP.
作用机制
The mechanism of action of 2-(2,6-dimethylmorpholin-4-yl)-N-(2,6-dimethylphenyl)propanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. 2-(2,6-dimethylmorpholin-4-yl)-N-(2,6-dimethylphenyl)propanamide has also been found to activate certain receptors, such as the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the sensation of pain.
Biochemical and Physiological Effects:
2-(2,6-dimethylmorpholin-4-yl)-N-(2,6-dimethylphenyl)propanamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the inflammatory response. 2-(2,6-dimethylmorpholin-4-yl)-N-(2,6-dimethylphenyl)propanamide has also been found to reduce the activation of immune cells, such as macrophages and T cells, which play a role in the immune response. Additionally, 2-(2,6-dimethylmorpholin-4-yl)-N-(2,6-dimethylphenyl)propanamide has been found to reduce pain in animal models, which suggests that it may have analgesic properties.
实验室实验的优点和局限性
2-(2,6-dimethylmorpholin-4-yl)-N-(2,6-dimethylphenyl)propanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied, which means that there is a significant amount of data available on its properties and potential applications. However, 2-(2,6-dimethylmorpholin-4-yl)-N-(2,6-dimethylphenyl)propanamide also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which makes it challenging to design experiments that target specific pathways.
未来方向
There are several future directions for research on 2-(2,6-dimethylmorpholin-4-yl)-N-(2,6-dimethylphenyl)propanamide. One potential avenue of research is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Another area of research is to explore its potential as an analgesic and to investigate its mechanism of action in more detail. Additionally, researchers could investigate the potential use of 2-(2,6-dimethylmorpholin-4-yl)-N-(2,6-dimethylphenyl)propanamide in other fields, such as cancer research or neuroscience. Overall, 2-(2,6-dimethylmorpholin-4-yl)-N-(2,6-dimethylphenyl)propanamide is a compound with significant potential for scientific research, and there are many avenues for future exploration.
合成方法
2-(2,6-dimethylmorpholin-4-yl)-N-(2,6-dimethylphenyl)propanamide is synthesized using a multi-step process that involves the reaction of 2,6-dimethylphenyl isocyanate with 2,6-dimethylmorpholine. The reaction is catalyzed by a base, such as triethylamine or sodium hydroxide, and is carried out in a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain 2-(2,6-dimethylmorpholin-4-yl)-N-(2,6-dimethylphenyl)propanamide in its pure form.
科学研究应用
2-(2,6-dimethylmorpholin-4-yl)-N-(2,6-dimethylphenyl)propanamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. 2-(2,6-dimethylmorpholin-4-yl)-N-(2,6-dimethylphenyl)propanamide has also been studied for its potential use as an analgesic, as it has been found to reduce pain in animal models.
属性
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(2,6-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-11-7-6-8-12(2)16(11)18-17(20)15(5)19-9-13(3)21-14(4)10-19/h6-8,13-15H,9-10H2,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWNGIBGFIHBNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C)C(=O)NC2=C(C=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(2,6-dimethylphenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclohexyl-1,5-dioxo-4-prop-2-enyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7462265.png)
![3-bromo-N-[1-(furan-2-yl)ethyl]benzamide](/img/structure/B7462272.png)
![3-[[5-(2-Chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7462287.png)
![3-[[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7462295.png)
![3'-(2-Methylprop-2-enyl)spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7462308.png)

![1-Benzofuran-2-yl-[4-[(5-chlorothiophen-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7462324.png)
![2-[[5-(Cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(4-fluorophenyl)propan-1-one](/img/structure/B7462327.png)

![3-[[1-(1,3-Benzothiazol-2-yl)ethyl-methylamino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462348.png)
![3-amino-N-[2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B7462365.png)
![7-Fluoro-3-[(3-methyl-1,2-oxazol-5-yl)methyl]quinazolin-4-one](/img/structure/B7462367.png)
